![molecular formula C12H11NO5S B1298395 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 321979-08-2](/img/structure/B1298395.png)
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
“4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is a synthetic compound . It is also known as 'FSBA’.
Molecular Structure Analysis
The molecular formula of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is C12H11NO5S . The molecular weight is 281.29 g/mol . The InChI code is 1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” include a molecular weight of 281.29 g/mol . It has a complexity of 408 . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its topological polar surface area is 105 Ų .
Scientific Research Applications
Corrosion Inhibition
4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) has been investigated as an inhibitor for mild steel corrosion in sulfuric acid solutions. Studies reveal that FSM demonstrates efficient corrosion inhibition, with the efficiency increasing at higher concentrations and decreasing with rising temperature. This compound acts as a mixed-type inhibitor and forms an adherent film on the metal surface, obeying the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).
Antibacterial Properties
Some derivatives of 4-aminobenzoic acid, including 4 (furan-2-ylmethylene)amino benzoic acid, have shown potential as antibacterial agents. These compounds have been tested against various medically important bacterial strains, indicating that their antibacterial activity is influenced by the molecular structure, the solvent used, and the bacterial strain (Parekh et al., 2005).
Kinetic Studies in Oxidation Reactions
Fursemide, a chemical compound closely related to 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, has been studied in oxidation reactions. The kinetics of its reaction with diperiodatocuprate(III) in alkaline solutions have been examined, revealing insights into the reaction mechanisms and activation parameters (Angadi & Tuwar, 2010).
Quantum Chemical Computations
The energies and geometries of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have been investigated using density functional theory. This research provides insights into the vibrational frequencies, molecular geometry, and stability of the molecule, which are relevant for understanding its chemical behavior and potential applications (Charanya, Sampathkrishnan, & Balamurugan, 2022).
Catalysis in Organic Synthesis
4-Carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, a compound related to 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, have been used as a catalyst in the synthesis of furan-2(5H)-one derivatives. This catalyst exhibits high activity, good recoverability, and reusability, offering a novel approach for the clean production of furan derivatives (Khodaei, Alizadeh, & Haghipour, 2018).
properties
IUPAC Name |
4-(furan-2-ylmethylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFFVZIOLBAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350513 | |
Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321979-08-2 | |
Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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